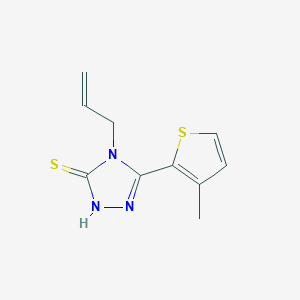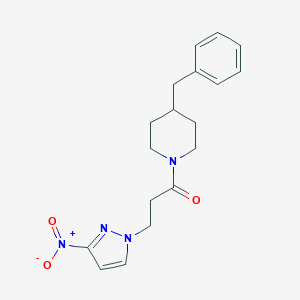![molecular formula C23H21FN6O3 B456231 N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B456231.png)
N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with fluorobenzyl and nitropyrazole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the fluorobenzyl and nitropyrazole groups. Common reagents used in these reactions include hydrazines, aldehydes, and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and thermal stability.
3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: Used in the synthesis of herbicides.
Uniqueness
N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C23H21FN6O3 |
|---|---|
Molekulargewicht |
448.4g/mol |
IUPAC-Name |
N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C23H21FN6O3/c1-15-22(16(2)29(27-15)13-18-6-4-8-20(24)10-18)26-23(31)19-7-3-5-17(9-19)12-28-14-21(11-25-28)30(32)33/h3-11,14H,12-13H2,1-2H3,(H,26,31) |
InChI-Schlüssel |
UONWWFOBIVTSAD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B456148.png)

![{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B456150.png)
![4-(4-chlorophenyl)-5-[2-(4-chlorophenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456153.png)
![methyl (2E)-2-({5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B456155.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-4-(difluoromethoxy)benzamide](/img/structure/B456156.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2,5-dichlorophenoxy)methyl]phenyl}methanone](/img/structure/B456158.png)
![3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B456159.png)

![2-[(3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B456162.png)
![16-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B456165.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(3-chloro-4-methylphenyl)thiourea](/img/structure/B456169.png)

![2-(3,4-dichlorophenoxy)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B456171.png)
